

Unveiling the Molecular Architecture of 7-Angeloylplatynecine: A 2D NMR Confirmation

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Compound of Interest

Compound Name: 7-Angeloylplatynecine

Cat. No.: B15193881

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For researchers, scientists, and professionals in drug development, the precise structural elucidation of natural products is a critical step in discovering new therapeutic agents. This guide details the confirmation of the chemical structure of **7-Angeloylplatynecine**, a pyrrolizidine alkaloid, through the application of two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy. We present a comprehensive analysis of the key 2D NMR experiments—COSY, HSQC, and HMBC—that definitively establish its molecular framework, and offer a comparison with alternative analytical techniques.

7-Angeloylplatynecine, with the IUPAC name [(1S,7R,8R)-7-hydroxy-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl (Z)-2-methylbut-2-enoate, is a member of the pyrrolizidine alkaloid family, a class of compounds known for their presence in various plant species, including those of the *Senecio* genus. The unambiguous determination of its structure is paramount for understanding its biological activity and potential toxicological properties.

Confirming the Structure with 2D NMR Spectroscopy

2D NMR spectroscopy provides a powerful suite of non-invasive analytical techniques to map the connectivity of atoms within a molecule. By analyzing the correlations between nuclear spins, a detailed molecular structure can be assembled. For **7-Angeloylplatynecine**, the key experiments are Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).

Key 2D NMR Correlations for 7-Angeloylplatynecine

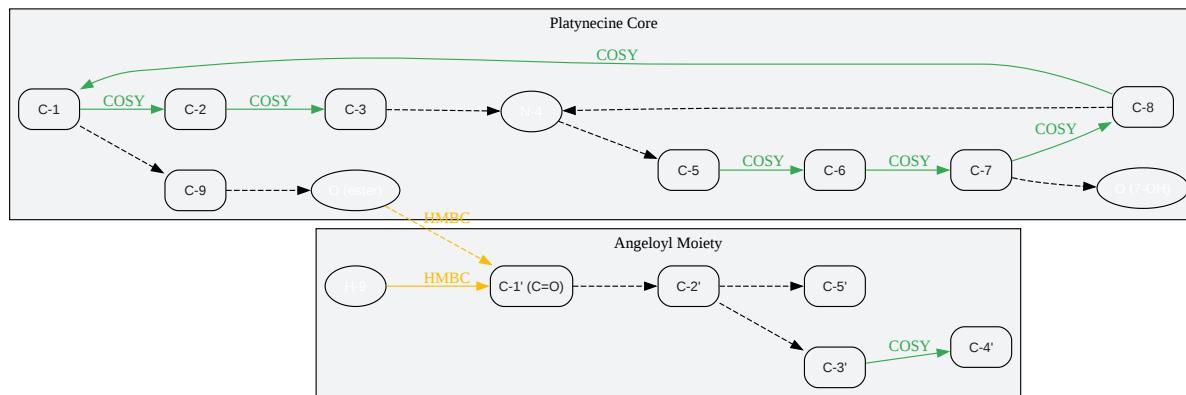
The structural confirmation of **7-Angeloylplatynecine** relies on the precise assignment of its ¹H and ¹³C NMR chemical shifts and the interpretation of the correlations observed in the 2D NMR spectra. The following table summarizes the expected key correlations that would be instrumental in this process.

Proton (¹ H)	Carbon (¹³ C)	COSY Correlations (H-H)	HSQC Correlation (C-H)	HMBC Correlations (C-H, long-range)
H-1	C-1	H-2, H-8	Yes	C-2, C-3, C-8, C-9
H-2	C-2	H-1, H-3	Yes	C-1, C-3
H-3	C-3	H-2, H-5	Yes	C-1, C-2, C-5
H-5	C-5	H-3, H-6	Yes	C-3, C-6, C-7
H-6	C-6	H-5, H-7	Yes	C-5, C-7, C-8
H-7	C-7	H-6, H-8	Yes	C-5, C-6, C-8
H-8	C-8	H-1, H-7	Yes	C-1, C-6, C-7, C-9
H-9	C-9	-	Yes	C-1, C-8, C-1'
H-3'	C-3'	H-4', H-5'	Yes	C-1', C-2', C-4', C-5'
H-4'	C-4'	H-3'	Yes	C-2', C-3', C-5'
H-5'	C-5'	H-3'	Yes	C-1', C-2', C-3'

Note: This table represents expected correlations based on the known structure. Actual chemical shift values are required for definitive assignment.

Visualizing the Molecular Connectivity

The following diagrams, generated using the DOT language, illustrate the key through-bond correlations that are pivotal in confirming the structure of **7-Angeloylplatynecine**.

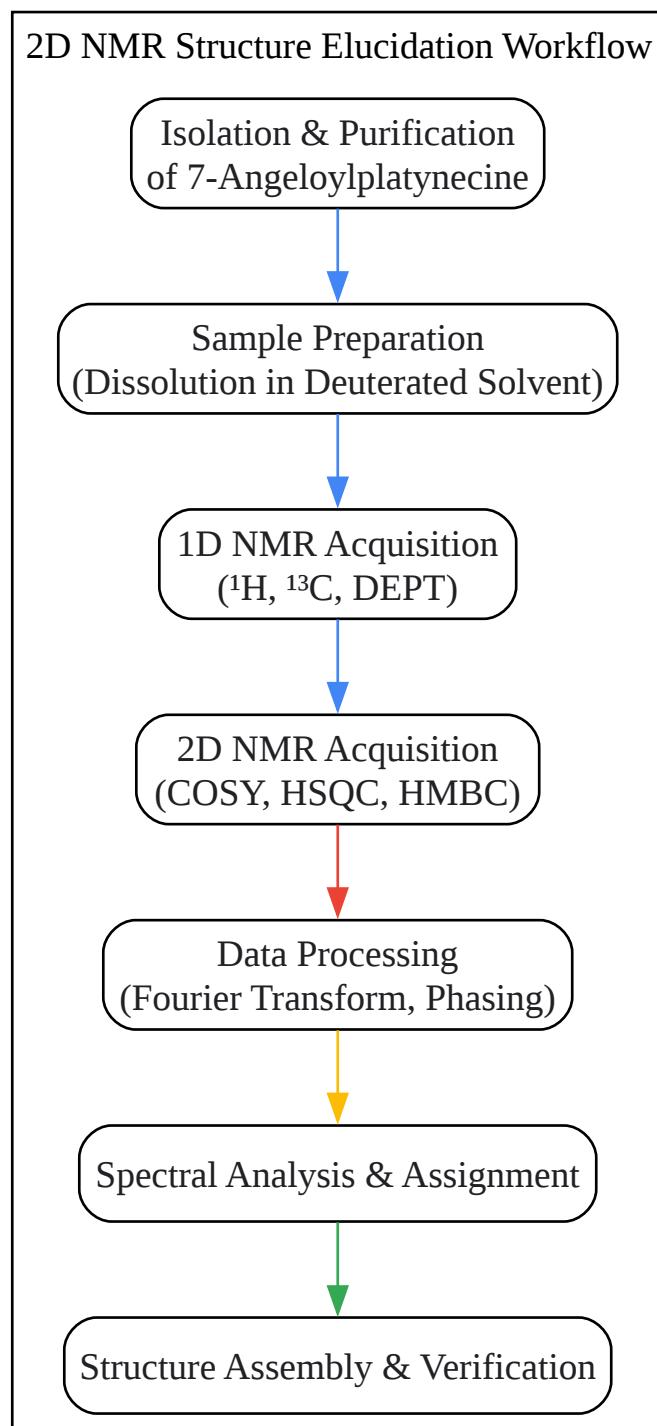


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Caption: Key COSY and HMBC correlations confirming the connectivity within **7-Angeloylplatynecine**.

Experimental Workflow for Structure Elucidation

The process of confirming a chemical structure using 2D NMR follows a systematic workflow. The diagram below outlines the key stages, from sample preparation to final structure determination.



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Caption: A generalized workflow for the structure elucidation of a natural product using 2D NMR.

Comparison with Alternative Methods

While 2D NMR is a cornerstone for structure elucidation, other analytical techniques provide complementary information and can be used in conjunction for a more robust characterization.

Technique	Principle	Strengths	Limitations
2D NMR (COSY, HSQC, HMBC)	Measures through-bond correlations between atomic nuclei.	Provides detailed and unambiguous connectivity information. Non-destructive.	Requires relatively pure sample in milligram quantities. Can be time-consuming.
Mass Spectrometry (MS)	Measures the mass-to-charge ratio of ions.	High sensitivity, provides molecular weight and fragmentation patterns. Can be coupled with chromatography (LC-MS).	Does not provide direct connectivity information for complex isomers.
X-ray Crystallography	Diffraction of X-rays by a single crystal.	Provides the absolute three-dimensional structure.	Requires a suitable single crystal, which can be difficult to obtain.
Infrared (IR) Spectroscopy	Measures the absorption of infrared radiation by molecular vibrations.	Provides information about the functional groups present.	Does not provide information on the carbon skeleton or connectivity.

Detailed Experimental Protocols

2D NMR Spectroscopy

Sample Preparation:

- Dissolve approximately 5-10 mg of purified **7-Angeloylplatynecine** in 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄).
- Transfer the solution to a 5 mm NMR tube.

Instrumentation:

- A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

¹H-¹H COSY:

- A standard gradient-selected COSY (gCOSY) pulse sequence is used.
- Key parameters include spectral widths of approximately 10-12 ppm in both dimensions, a sufficient number of scans for adequate signal-to-noise, and a relaxation delay of 1-2 seconds.

¹H-¹³C HSQC:

- A standard gradient-selected HSQC pulse sequence with sensitivity enhancement is employed.
- The spectral width in the ¹H dimension is typically 10-12 ppm, and in the ¹³C dimension is set to encompass the expected chemical shift range of the carbons (e.g., 0-180 ppm). The experiment is optimized for one-bond ¹J(C,H) couplings of approximately 145 Hz.

¹H-¹³C HMBC:

- A standard gradient-selected HMBC pulse sequence is used.
- The spectral widths are similar to the HSQC experiment. The experiment is optimized for long-range couplings (²J(C,H) and ³J(C,H)) with a typical value of 8 Hz.

By systematically analyzing the data from these 2D NMR experiments, researchers can confidently piece together the molecular puzzle of **7-Angeloylplatynecine**, providing a solid foundation for further investigation into its biological properties and potential applications.

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